molecular formula C7H10N2 B138426 1-Azabicyclo[2.2.1]heptane-4-carbonitrile CAS No. 133366-28-6

1-Azabicyclo[2.2.1]heptane-4-carbonitrile

Cat. No.: B138426
CAS No.: 133366-28-6
M. Wt: 122.17 g/mol
InChI Key: KRWYBTQGXVMLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[2.2.1]heptane-4-carbonitrile is a high-value, nitrogen-containing bicyclic scaffold of significant interest in advanced chemical research and development. Its rigid, three-dimensional structure makes it a versatile precursor for synthesizing complex molecules. This compound is identified by the molecular formula C7H10N2 and the SMILES notation C1CN2CCC1(C2)C#N . In the field of materials science , this compound and its derivatives serve as organic components for constructing novel organic-inorganic hybrid materials. Researchers have utilized the 1-azabicyclo[2.2.1]heptane scaffold to synthesize hybrid perovskite and trigonal crystal structures, such as (ABCH)MnCl3, which exhibit promising properties including low band gap energies and non-linear optical behavior . These materials are investigated for applications in ferroelectric and optoelectronic devices . Within medicinal chemistry , the carbonitrile functional group on this constrained bicyclic framework provides a strategic handle for further synthetic modification, enabling the creation of novel bioactive molecules. The 2-azabicyclo[2.2.1]heptane structure, a closely related analogue, is recognized as a privileged scaffold in drug discovery, notably for developing potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes Mellitus . The bicyclic core acts as a conformationally restrained bioisostere, which can enhance potency and selectivity when designing new therapeutic agents. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-5-7-1-3-9(6-7)4-2-7/h1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWYBTQGXVMLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576506
Record name 1-Azabicyclo[2.2.1]heptane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133366-28-6
Record name 1-Azabicyclo[2.2.1]heptane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Methodological & Application

Topic: Experimental Setups for Key Transformations of 1-Azabicyclo[2.2.1]heptane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Advanced Researcher

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 1-Azabicyclo[2.2.1]heptane Scaffold

The 1-azabicyclo[2.2.1]heptane framework represents a conformationally rigid scaffold of significant interest in medicinal chemistry. Its constrained, three-dimensional structure allows for the precise positioning of functional groups in biological space, making it a valuable building block for designing novel therapeutics. The 4-carbonitrile derivative, 1-Azabicyclo[2.2.1]heptane-4-carbonitrile, is a particularly versatile intermediate. The nitrile group serves as a gateway to a variety of critical functionalities, including carboxylic acids and primary amines, which are pivotal for modulating solubility, forming salt bridges, and engaging in hydrogen bonding with biological targets.

This guide provides detailed, field-proven protocols for two fundamental transformations of this molecule: hydrolysis to the corresponding carboxylic acid and reduction to the primary amine. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Pillar 1: Safety First - A Self-Validating System of Precaution

Before any experimental work, a thorough understanding of the hazards is paramount. The protocols described herein involve potent reagents and require strict adherence to safety procedures.

  • 1-Azabicyclo[2.2.1]heptane-4-carbonitrile: While specific toxicity data for this exact molecule is not extensively published, its constituent parts—a bicyclic amine and a nitrile—warrant cautious handling. The parent compound, 1-Azabicyclo[2.2.1]heptane, is classified as a highly flammable liquid that is harmful if swallowed or in contact with skin and can cause severe burns.[1] Organic nitriles are known for their potential toxicity. Therefore, assume the compound is toxic and corrosive.

  • Reagents of Concern:

    • Strong Acids/Bases (e.g., HCl, NaOH): Highly corrosive. Cause severe chemical burns upon contact.

    • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Must be handled under a strictly inert atmosphere (Nitrogen or Argon).

  • Mandatory Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (nitrile or neoprene).

    • Splash-proof safety goggles.

    • Flame-retardant lab coat.

  • Engineering Controls:

    • All manipulations must be performed inside a certified chemical fume hood.[2][3][4]

    • An inert atmosphere glovebox or Schlenk line is required for reactions involving LiAlH₄.

    • Ensure an emergency safety shower and eyewash station are immediately accessible.[2]

Pillar 2: Core Experimental Protocols

The following protocols are designed to be robust and reproducible. They detail the transformation of the nitrile moiety, which is chemically similar to a carbonyl group in its polarization, allowing for various nucleophilic additions.[5]

Protocol 1: Hydrolysis to 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid

This procedure converts the nitrile into a carboxylic acid, a key functional group for drug design. The hydrolysis can be catalyzed by either acid or base; the acid-catalyzed route is detailed below as it simplifies workup by avoiding the need to neutralize a basic amine product.

Causality & Mechanistic Insight: The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[6] This allows for nucleophilic attack by water, leading to an intermediate imidic acid that tautomerizes to a more stable amide.[5][6] The amide is then further hydrolyzed under the reaction conditions to the final carboxylic acid.[6][7] Heating under reflux is necessary to provide the activation energy for both hydrolysis steps.

Experimental Workflow Diagram

G reagents 1. Reagents & Glassware (Round-bottom flask, condenser) setup 2. Reaction Setup (Charge flask, assemble reflux) reagents->setup reaction 3. Reaction (Heat to reflux, monitor by TLC) setup->reaction workup 4. Workup & Extraction (Cool, adjust pH, extract) reaction->workup purify 5. Purification (Crystallization or Chromatography) workup->purify analysis 6. Analysis (NMR, IR, MS) purify->analysis

Caption: General workflow for chemical synthesis.

Step-by-Step Protocol:

  • Glassware Preparation: Ensure a 100 mL round-bottom flask and a reflux condenser are oven-dried and cooled under a stream of dry nitrogen.

  • Reagent Charging: To the flask, add 1-Azabicyclo[2.2.1]heptane-4-carbonitrile (e.g., 1.0 g, 1.0 equiv). Add 30 mL of 6 M aqueous hydrochloric acid.

  • Reaction Setup: Place a magnetic stir bar in the flask. Securely attach the reflux condenser and ensure a steady flow of cooling water. Place the apparatus in a heating mantle on a magnetic stir plate.

  • Heating and Monitoring: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting on a silica plate. The disappearance of the starting material indicates completion (typically 12-24 hours).

  • Workup:

    • Once complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Carefully neutralize the solution to pH ~7 by the slow addition of a saturated sodium bicarbonate solution. Be cautious of CO₂ evolution.

    • The product, 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid[8], may precipitate at its isoelectric point. If so, it can be collected by vacuum filtration.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., 3 x 30 mL of dichloromethane or ethyl acetate).

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Protocol 2: Reduction to (1-Azabicyclo[2.2.1]heptan-4-yl)methanamine

This protocol transforms the nitrile into a primary amine, introducing a basic, nucleophilic center. This requires a powerful reducing agent and strictly anhydrous conditions.

Causality & Mechanistic Insight: The reduction is achieved using lithium aluminum hydride (LiAlH₄). The reaction begins with the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, forming an intermediate imine salt.[5] A second hydride addition reduces the imine to the amine. A final aqueous workup is required to protonate the resulting amine salt and hydrolyze the aluminum byproducts.

Chemical Transformation Pathways

G sub 1-Azabicyclo[2.2.1]heptane- 4-carbonitrile acid 1-Azabicyclo[2.2.1]heptane- 4-carboxylic acid sub->acid  H₃O⁺, Δ (Hydrolysis)   amine (1-Azabicyclo[2.2.1]heptan-4-yl)- methanamine sub->amine  1. LiAlH₄, THF 2. H₂O (Reduction)  

Caption: Key reactions of the nitrile group.

Step-by-Step Protocol:

  • Glassware and Atmosphere: All glassware (250 mL three-neck round-bottom flask, dropping funnel, condenser) must be rigorously oven-dried and assembled hot under a positive pressure of dry nitrogen or argon. Maintain an inert atmosphere throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, suspend LiAlH₄ (e.g., 2.5 equiv) in 50 mL of anhydrous tetrahydrofuran (THF) under nitrogen.

    • In the dropping funnel, dissolve 1-Azabicyclo[2.2.1]heptane-4-carbonitrile (1.0 equiv) in 25 mL of anhydrous THF.

  • Reaction Setup: Equip the flask with a magnetic stir bar, the dropping funnel, a nitrogen inlet, and a condenser. Place the flask in an ice/water bath to cool the LiAlH₄ suspension to 0 °C.

  • Slow Addition: Add the nitrile solution dropwise from the dropping funnel to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C. A vigorous reaction may occur.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the absence of starting material.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • CRITICAL: Quench the reaction by the slow, dropwise addition of water (amount in mL = grams of LiAlH₄ used). A large amount of hydrogen gas will evolve.

    • Next, add 15% aqueous sodium hydroxide solution (amount in mL = grams of LiAlH₄ used).

    • Finally, add more water (amount in mL = 3 * grams of LiAlH₄ used).

    • Stir the resulting granular white precipitate vigorously for 30 minutes.

  • Purification:

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude primary amine.

    • Further purification can be achieved by distillation or by converting the amine to its hydrochloride salt followed by recrystallization.

Pillar 3: Data Presentation & Summary

The following table summarizes the key parameters for the described protocols. Note that yields are representative and may vary based on scale and purity of reagents.

ParameterProtocol 1: HydrolysisProtocol 2: Reduction
Primary Reagent 6 M Hydrochloric AcidLithium Aluminum Hydride (LiAlH₄)
Solvent WaterAnhydrous Tetrahydrofuran (THF)
Temperature Reflux (~100-110 °C)0 °C to Room Temperature
Reaction Time 12 - 24 hours3 - 6 hours
Atmosphere AirInert (Nitrogen or Argon)
Key Workup Step Neutralization with NaHCO₃Fieser Quench (H₂O, NaOH)
Typical Yield 75 - 90%70 - 85%

Conclusion

1-Azabicyclo[2.2.1]heptane-4-carbonitrile is a robust synthetic intermediate. The protocols for its hydrolysis and reduction outlined here provide reliable access to the corresponding carboxylic acid and primary amine, respectively. The causality-driven approach, emphasizing both mechanistic understanding and rigorous safety protocols, ensures that researchers can confidently employ this valuable scaffold in their synthetic campaigns. Successful execution hinges on careful attention to reaction conditions, particularly the requirement for an inert atmosphere during reduction.

References

  • Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074. [Link]

  • Avenoza, A., Busto, J. H., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548. [Link]

  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7862-7870. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13631121, 1-Azabicyclo[2.2.1]heptane. Retrieved from [Link]

  • The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives.
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21202810, 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • Singh, A., & Findlater, M. (2022). Cobalt-Catalyzed Alkylation of Nitriles with Alcohols. Organometallics, 41(5), 558-562. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Bera, S., Leutzsch, M., & List, B. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Green Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Preparation of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Bold, G., et al. (2006). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 71(16), 6211–6221. [Link]

  • Jørgensen, M., et al. (2001). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 12(11), 1537-1541. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Azabicyclo[2.2.1]heptane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Azabicyclo[2.2.1]heptane-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of its synthesis and minimize the formation of common side products.

Introduction

1-Azabicyclo[2.2.1]heptane-4-carbonitrile is a rigid bridged bicyclic compound that serves as a key structural motif in medicinal chemistry. Its constrained conformation makes it a valuable building block for synthesizing compounds with specific pharmacological profiles, most notably as a precursor to Varenicline, a medication used for smoking cessation.[1] The synthesis, however, is not without its challenges, and the formation of side products can significantly impact yield and purity. This guide aims to provide a comprehensive resource for identifying, understanding, and mitigating these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-Azabicyclo[2.2.1]heptane-4-carbonitrile?

A1: While several synthetic strategies exist, a prevalent approach involves the construction of the bicyclic ring system through an intramolecular cyclization reaction. One of the key methods is the Dieckmann condensation of a suitably substituted pyrrolidine diester, followed by decarboxylation and nitrile formation.[2][3][4] Variations of this route are often employed in large-scale manufacturing processes.

Q2: Why is the purity of this intermediate so critical?

A2: As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Varenicline, the purity of 1-Azabicyclo[2.2.1]heptane-4-carbonitrile is paramount.[1] Impurities, even in small amounts, can carry through to the final drug substance, potentially affecting its safety, efficacy, and stability. Regulatory agencies have stringent requirements for the purity of APIs, making robust control over side reactions essential.

Q3: Can the nitrile group be sensitive to the reaction conditions?

A3: Yes, the nitrile group can be susceptible to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures. This can lead to the formation of the corresponding carboxylic acid or amide as a significant byproduct, complicating purification. Careful control of pH and exclusion of water are crucial during workup and purification steps.

Troubleshooting Guide: Side Reactions and Solutions

This section addresses specific problems you may encounter during the synthesis, focusing on the identification of side products and providing actionable solutions.

Problem 1: Low Yield and Formation of a β-Keto Ester Byproduct

Symptom: You observe a lower than expected yield of the desired product after the cyclization step. Spectroscopic analysis (e.g., NMR, MS) of the crude product indicates the presence of a β-keto ester.

Potential Cause: Incomplete Decarboxylation after Dieckmann Condensation

The Dieckmann condensation is a powerful tool for forming the five-membered ring of the bicyclic system.[2][3][4][5] It is an intramolecular Claisen condensation that yields a cyclic β-keto ester.[2][3][4][6] This intermediate must then be hydrolyzed and decarboxylated to yield the desired ketone precursor to the final carbonitrile product. If the decarboxylation is incomplete, the β-keto ester will remain as a significant impurity.

Proposed Solutions:

  • Ensure Sufficiently Strong Saponification Conditions: The ester must be fully hydrolyzed to the corresponding carboxylate salt before acidification and decarboxylation. Using a stronger base (e.g., KOH instead of NaOH) or a co-solvent like ethanol to improve solubility can drive the saponification to completion.

  • Optimize Decarboxylation Temperature and Time: Decarboxylation is typically achieved by heating the acidic aqueous solution. Ensure the temperature is high enough (often reflux) and the reaction time is sufficient to drive off CO2 completely. Monitoring the reaction by TLC or LC-MS can help determine the optimal endpoint.

  • Acidification: Ensure the reaction mixture is sufficiently acidic (pH 1-2) before heating to facilitate decarboxylation.

Problem 2: Presence of a Dimer or Polymer in the Product

Symptom: Mass spectrometry analysis shows peaks corresponding to dimers or higher molecular weight species. The crude product may also appear viscous or oily.

Potential Cause: Intermolecular Claisen Condensation

If the reaction conditions for the intramolecular Dieckmann condensation are not optimal, an intermolecular Claisen condensation can occur between two molecules of the starting diester.[3][4] This is more likely to happen at higher concentrations.

Proposed Solutions:

  • High Dilution Conditions: The key to favoring the intramolecular reaction is to use high dilution. This reduces the probability of two different molecules reacting with each other. The reaction should be set up by adding the diester substrate slowly to a solution of the base.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction outcome. Sodium ethoxide in ethanol is a classic choice, but stronger, non-nucleophilic bases like sodium hydride or lithium diisopropylamide (LDA) in an aprotic solvent like THF can sometimes provide better results and minimize side reactions.[2]

Problem 3: Hydrolysis of the Nitrile Group

Symptom: Your final product is contaminated with the corresponding carboxylic acid (1-Azabicyclo[2.2.1]heptane-4-carboxylic acid) or amide.

Potential Cause: Exposure to Harsh pH and Water

The nitrile group is generally stable, but it can be hydrolyzed under prolonged exposure to strong acids or bases, particularly at elevated temperatures and in the presence of water. This can occur during the workup of the cyanation step or during purification if conditions are not carefully controlled. While amides based on the related 7-azabicyclo[2.2.1]heptane scaffold have shown unexpected resistance to base-catalyzed hydrolysis, this may not hold true for all derivatives and conditions.[7]

Proposed Solutions:

  • Anhydrous Conditions: Ensure the cyanation reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents.

  • Controlled Workup: During the workup, minimize the time the product is in contact with strongly acidic or basic aqueous solutions. Use a buffered solution for pH adjustment if possible.

  • Purification Strategy: If using chromatography, ensure the mobile phase is neutral. For distillation, ensure all glassware is dry.

Problem 4: Formation of N-Alkylated or N-Acylated Byproducts

Symptom: You observe impurities with a higher mass corresponding to the addition of an alkyl or acyl group to the bicyclic nitrogen.

Potential Cause: Reactivity of the Tertiary Amine

The bridgehead nitrogen in the 1-azabicyclo[2.2.1]heptane system is a tertiary amine and can act as a nucleophile. If there are electrophilic species present in the reaction mixture (e.g., alkyl halides from previous steps, or acylating agents), N-alkylation or N-acylation can occur as a side reaction.

Proposed Solutions:

  • Thorough Purification of Intermediates: Ensure that all starting materials and intermediates are pure and free from reactive electrophiles before proceeding to the next step.

  • Protecting Group Strategy: In some synthetic routes, it may be advantageous to carry a protecting group on the nitrogen that can be removed in the final step. However, for this specific target, the nitrogen is integral to the bicyclic structure and is typically not protected.

  • Control of Reagents: Be mindful of the reagents used. For example, if using a chloroform-containing solvent, be aware of the potential for dichlorocarbene formation under basic conditions, which could lead to side reactions.

Experimental Protocols

Protocol 1: Optimized Dieckmann Condensation and Decarboxylation

This protocol is designed to maximize the yield of the cyclized ketone precursor while minimizing the formation of the β-keto ester impurity.

  • Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add dry toluene to a flask equipped with a dropping funnel and a reflux condenser.

  • Base Addition: Add sodium hydride (60% dispersion in mineral oil) to the toluene and heat to reflux.

  • Substrate Addition: Dissolve the starting pyrrolidine diester in dry toluene and add it dropwise to the refluxing suspension of sodium hydride over several hours to maintain high dilution.

  • Reaction: After the addition is complete, continue to reflux for an additional 2-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Saponification: Add a solution of potassium hydroxide in ethanol/water and heat to reflux for 4-6 hours to ensure complete saponification of the β-keto ester.

  • Decarboxylation: Cool the mixture and transfer it to a separatory funnel. Wash with diethyl ether to remove non-polar impurities. Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl. Heat the acidic solution to reflux for 2-4 hours to effect decarboxylation.

  • Workup: Cool the solution, make it basic with solid NaOH or KOH, and extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

Visualizing the Process

Diagram 1: Key Synthetic Steps and Potential Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Side Reactions Diester Pyrrolidine Diester BetaKetoEster Cyclic β-Keto Ester Diester->BetaKetoEster Dieckmann Condensation (Intramolecular) Dimer Intermolecular Dimer Diester->Dimer Intermolecular Condensation BetaKetoEster->BetaKetoEster Ketone 1-Azabicyclo[2.2.1]heptan-4-one BetaKetoEster->Ketone Saponification & Decarboxylation Target 1-Azabicyclo[2.2.1]heptane- 4-carbonitrile Ketone->Target Cyanation Hydrolysis Carboxylic Acid/Amide Target->Hydrolysis Hydrolysis NAlkylation N-Alkylated Byproduct Target->NAlkylation N-Alkylation

Caption: Synthetic pathway and common side reactions.

Diagram 2: Troubleshooting Workflow

G Problem Problem Observed (e.g., Low Yield, Impurity) Analysis Analyze Crude Product (NMR, LC-MS, GC-MS) Problem->Analysis Identify Identify Side Product (e.g., Dimer, Hydrolyzed Nitrile) Analysis->Identify Cause Determine Root Cause (e.g., High Concentration, Water Present) Identify->Cause Solution Implement Solution (e.g., Adjust Dilution, Use Dry Solvents) Cause->Solution Verify Verify Purity of New Batch Solution->Verify

Caption: A logical workflow for troubleshooting synthesis issues.

Data Summary

The following table summarizes common impurities, their likely origin, and key analytical signatures to aid in their identification.

ImpurityLikely OriginKey Analytical Signatures
Cyclic β-Keto Ester Incomplete Decarboxylation- Additional carbonyl signal in 13C NMR.- Mass peak corresponding to the keto ester.
Intermolecular Dimer High Reaction Concentration- Mass peak at ~2x the mass of the starting diester.- Complex NMR spectrum.
Carboxylic Acid Nitrile Hydrolysis- Broad -OH peak in 1H NMR.- Carboxyl peak in 13C NMR (~170-180 ppm).- Mass peak corresponding to M+18 (addition of H2O).
N-Alkylated Byproduct Reaction with Electrophiles- Mass peak higher than the target product.- NMR signals corresponding to the added alkyl group.

References

  • Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Preparation method of varenicline intermediate and nitroreduction impurity thereof - Eureka. Available at: [Link]

  • Dieckmann Condensation - Organic Chemistry Portal. Available at: [Link]

  • Dieckmann condensation - Wikipedia. Available at: [Link]

  • Varenicline - New Drug Approvals. Available at: [Link]

  • 1-azabicyclo[2.2.1]heptane-4-carbonitrile - C7H10N2... - Chemspace. Available at: [Link]

  • CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents.
  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax. Available at: [Link]

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold - PMC. Available at: [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. Available at: [Link]

Sources

stability issues of 1-Azabicyclo[2.2.1]heptane-4-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Azabicyclo[2.2.1]heptane-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with 1-Azabicyclo[2.2.1]heptane-4-carbonitrile in solution?

A1: The main stability issue is the susceptibility of the nitrile group to hydrolysis, particularly under acidic or basic conditions. This hydrolysis can lead to the formation of the corresponding carboxylic acid or amide, altering the desired compound and potentially affecting experimental outcomes.[1][2][3][4] The rigid bicyclic structure of the molecule can also influence its reactivity compared to simpler acyclic nitriles.

Q2: How does pH affect the stability of 1-Azabicyclo[2.2.1]heptane-4-carbonitrile?

A2: Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group.

  • Acidic conditions: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[2][4] This process typically leads to the formation of the carboxylic acid and ammonium salts.[3]

  • Basic conditions: The hydroxide ion acts as a potent nucleophile, directly attacking the carbon atom of the nitrile group.[1][4] Depending on the reaction conditions (e.g., temperature, concentration of base), the hydrolysis may yield the amide as an intermediate or proceed to the carboxylate salt.[2][3]

Q3: What solvents are recommended for dissolving and storing 1-Azabicyclo[2.2.1]heptane-4-carbonitrile?

A3: For short-term storage and immediate use in reactions, anhydrous aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are recommended. It is crucial to use dry solvents to minimize water content and reduce the risk of hydrolysis. For long-term storage, it is best to store the compound as a dry solid at low temperatures (e.g., 2-8°C), protected from moisture.[5]

Q4: Can I use protic solvents like methanol or ethanol?

A4: While 1-Azabicyclo[2.2.1]heptane-4-carbonitrile may be soluble in protic solvents, their use should be carefully considered. Protic solvents can participate in solvolysis reactions, particularly if acidic or basic impurities are present. If a protic solvent is necessary for your reaction, ensure it is of high purity and anhydrous, and consider running the reaction at a low temperature to minimize degradation.

Q5: How can I monitor the stability of my 1-Azabicyclo[2.2.1]heptane-4-carbonitrile solution?

A5: The stability can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from its degradation products (amide and carboxylic acid). A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the appearance of new signals corresponding to the hydrolysis products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the parent compound and its degradation products by their mass-to-charge ratio.[6]

II. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Guide 1: Unexpected Side Products in Reaction Mixture

Problem: "I'm performing a reaction with 1-Azabicyclo[2.2.1]heptane-4-carbonitrile and I'm observing unexpected side products, one of which appears to be a carboxylic acid."

Possible Cause: This is a strong indication that the nitrile group is undergoing hydrolysis. This can be triggered by several factors in your reaction setup.

Troubleshooting Steps:

  • Evaluate Reaction pH:

    • Question: Are you using any acidic or basic reagents or catalysts?

    • Explanation: Even catalytic amounts of acid or base can promote nitrile hydrolysis over the course of a reaction.[1][2][3]

    • Solution: If possible, switch to neutral reaction conditions. If an acid or base is required, consider using a milder one or running the reaction at a lower temperature to reduce the rate of hydrolysis.

  • Check Solvent Purity:

    • Question: Are you using anhydrous solvents?

    • Explanation: The presence of water in your solvent is a direct reactant for hydrolysis.

    • Solution: Use freshly dried, high-purity solvents. Consider using a drying agent in your reaction if it is compatible with your reagents.

  • Assess Reaction Temperature and Duration:

    • Question: Are you running the reaction at an elevated temperature or for an extended period?

    • Explanation: Higher temperatures and longer reaction times increase the likelihood and rate of degradation.[2]

    • Solution: Attempt the reaction at a lower temperature. Monitor the reaction progress closely to determine the minimum time required for completion.

Experimental Workflow for Assessing Stability:

cluster_0 Problem Identification cluster_1 Troubleshooting Pathway cluster_2 Potential Solutions P Unexpected side products observed (e.g., carboxylic acid) A Evaluate Reaction pH P->A B Check Solvent Purity P->B C Assess Temperature & Duration P->C S1 Use neutral conditions or milder reagents A->S1 S2 Use anhydrous solvents B->S2 S3 Lower reaction temperature and shorten duration C->S3

Caption: Troubleshooting workflow for unexpected side products.

Guide 2: Poor Yield or Incomplete Reaction

Problem: "My reaction involving 1-Azabicyclo[2.2.1]heptane-4-carbonitrile is giving a low yield, and I'm recovering a significant amount of a polar, water-soluble material."

Possible Cause: The desired starting material may be degrading into its hydrophilic carboxylic acid form before or during the reaction. This degradation product is often highly polar and may be lost during a typical organic workup.

Troubleshooting Steps:

  • Pre-Reaction Analysis of Starting Material:

    • Question: Have you confirmed the purity of your 1-Azabicyclo[2.2.1]heptane-4-carbonitrile before starting the reaction?

    • Explanation: The compound may have degraded during storage if not kept under anhydrous conditions.

    • Solution: Run a quick purity check (e.g., by HPLC or NMR) on your starting material. If impurities are detected, consider purifying the compound before use.

  • Workup Procedure Evaluation:

    • Question: Does your workup involve aqueous acidic or basic washes?

    • Explanation: Prolonged exposure to aqueous acid or base during the workup can cause significant hydrolysis of any remaining starting material or even some products.

    • Solution: Minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions. Use saturated sodium bicarbonate or brine for washes instead of strong acids or bases where possible. Ensure all aqueous layers are thoroughly extracted with an appropriate organic solvent.

  • Investigate Bridgehead Nitrogen Reactivity:

    • Question: Could the bridgehead nitrogen be interfering with the reaction?

    • Explanation: The lone pair of electrons on the bridgehead nitrogen is available for reaction and can act as a base or nucleophile, potentially leading to side reactions or deactivation of catalysts.[7] The rigid bicyclic structure can also influence the reactivity of the nitrogen.[8][9]

    • Solution: If the bridgehead nitrogen is suspected to be interfering, consider protecting it with a suitable protecting group (e.g., Boc) prior to your desired reaction, if the synthesis allows.

Decomposition Pathway Visualization:

cluster_conditions Reaction Conditions A 1-Azabicyclo[2.2.1]heptane- 4-carbonitrile B Amide Intermediate A->B H₂O / H⁺ or OH⁻ C Carboxylic Acid B->C H₂O / H⁺ or OH⁻ (often faster) Acid Acidic Conditions (H⁺) Base Basic Conditions (OH⁻)

Sources

Technical Support Center: Functionalization of the Azabicycloheptane Core

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is structured to address the complex challenges of working with the 7-azabicyclo[2.2.1]heptane core. This scaffold, a rigid bioisostere of proline and the core of Epibatidine, presents unique reactivity profiles due to high ring strain and the steric environment of the bridging nitrogen.[1][2][3]

Status: Operational Agent: Senior Application Scientist Case ID: AZ-221-FUNC Topic: Troubleshooting Synthesis, Functionalization, and Stability[1][2][3]

Executive Summary: The Deceptive Bridge

The 7-azabicyclo[2.2.1]heptane core is not merely a "bicyclic pyrrolidine."[1][3] It is a highly strained system where Bredt’s rule, nitrogen inversion barriers, and bridgehead sterics dictate reactivity.[1][2][3] The most common failures we see in the field stem from treating this scaffold like a standard secondary amine or applying flat-ring lithiation logic to a bridged system.[1][3]

This guide covers the three critical failure points: Core Construction (Diels-Alder) , Nitrogen Functionalization , and Skeletal Stability (Ring Opening). [1][2][3]

Module 1: Constructing the Core (The Diels-Alder Trap)[1][3]

User Issue: "I am attempting a Diels-Alder reaction between pyrrole and a dienophile to build the core, but I see no conversion or only retro-Diels-Alder products."

Root Cause Analysis

Pyrrole is an electron-rich aromatic system, making it a poor diene for standard Diels-Alder cycloadditions.[1][3] It requires significant activation to break its aromaticity.[1][2] Furthermore, the resulting 7-azabicyclo[2.2.1]heptadiene system is thermally unstable and prone to the retro-Diels-Alder (rDA) reaction during workup.[1][3]

Troubleshooting Protocol
VariableRecommendationCausality
Nitrogen Protecting Group Must be EWG (e.g., Boc, CO₂Me, SO₂Ph) Electron-withdrawing groups (EWG) lower the HOMO-LUMO gap and destabilize pyrrole aromaticity, enabling the reaction.[1][3]
Dienophile Choice Use Acetylenedicarboxylates or Sulfonyl Acetylenes Highly electron-deficient dienophiles are required to match the deactivated pyrrole.[1][3]
Temperature Control Limit to < 80°C or use High Pressure High temperatures favor the rDA pathway (entropy driven).[1][2][3] High pressure (10–15 kbar) favors the forward reaction (volume reduction).[1][2][3]
Lewis Acid Catalyst AlCl₃ or Et₂AlCl Coordinates to the dienophile, lowering the LUMO further to accelerate kinetics at lower temperatures.[1][2][3]
The Stereochemistry Pitfall (Endo vs. Exo)

Users often target the exo isomer (analogous to Epibatidine) but obtain the endo product.[1][3]

  • Kinetic Control: Favors endo (secondary orbital overlap).[1][2][3]

  • Thermodynamic Control: Favors exo (less steric strain).[1][2][3]

  • Solution: If you isolate the endo isomer, perform a base-mediated epimerization (e.g., NaOMe/MeOH) or thermal equilibration if the core is stable enough.[1][2][3]

Module 2: Functionalizing the Nitrogen (N7)

User Issue: "My alkylation yields are low, or I cannot couple aryl halides to the N7 position."

Mechanistic Insight

The N7 nitrogen is located on the bridge.[1][2][3] While it is nucleophilic, it is sterically shielded by the C2/C3 and C5/C6 hydrogen atoms (the "bowsprit" hydrogens).[1][2][3] Standard S_N2 reactions with bulky electrophiles often stall.

Protocol: Pd-Catalyzed Amination

For N-arylation, standard Buchwald-Hartwig conditions often fail due to the rigidity of the amine preventing reductive elimination.[1][3]

Optimized Workflow:

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃.

  • Ligand: BINAP or Xantphos .[1][2] (Bidentate ligands with wide bite angles are crucial to force reductive elimination).[1][2][3]

  • Base: Cs₂CO₃ (weaker bases like carbonate are preferred over t-BuONa to prevent ring opening).[1][3]

  • Solvent: Toluene or Dioxane (100°C).

DOT Diagram: N-Functionalization Decision Tree

N_Functionalization Start Target: N7-Functionalization Check_E Is Electrophile Bulky? Start->Check_E Small Small (MeI, BnBr) Check_E->Small No Large Large (Aryl Halide / Sec-Alkyl) Check_E->Large Yes SN2 Standard SN2 (K2CO3, DMF) Small->SN2 Pd_Cat Pd-Catalysis Required (Buchwald-Hartwig) Large->Pd_Cat Ligand Ligand Selection: BINAP or Xantphos Pd_Cat->Ligand Critical Step Warning Avoid Strong Bases (Risk of Ring Opening) Ligand->Warning

Caption: Decision matrix for N7-functionalization. Note the critical requirement for specific ligands in Pd-catalysis to overcome steric hindrance.

Module 3: Skeletal Stability (The Ring-Opening Trap)

User Issue: "I treated my N-Boc-7-azabicyclo[2.2.1]heptane with strong acid/nucleophile and the bicycle disappeared."

The "Tropane" & Ring-Opening Liability

The 7-azabicyclo[2.2.1]heptane core is strained.[1][3][4] If the nitrogen is quaternized (or protonated) and a nucleophile is present, the bridgehead C-N bond can cleave.[1][2][3]

Dangerous Conditions:

  • Acidic Cleavage: HBr/AcOH can open the ring to form substituted cyclohexanes.[1][2][3]

  • Nucleophilic Attack: If N7 is acylated (e.g., N-Boc) and you use a strong nucleophile (like n-BuLi), the nucleophile may attack the carbonyl, but if N7 is positively charged (quaternary), the nucleophile will attack the bridgehead carbon (C1/C4), snapping the bridge.[1][2][3]

Self-Validating Stability Test: Before scaling up any reaction involving Lewis acids or strong nucleophiles:

  • Take a small aliquot.[1][2]

  • Run the reaction in an NMR tube (d-solvent).

  • Monitor the C1/C4 bridgehead protons (typically

    
     4.0–4.5 ppm).[1][2][3] If these signals shift upfield to the alkene/alkane region or disappear, the ring has opened.[1][2][3]
    

Module 4: C-H Functionalization (Lithiation)

User Issue: "I want to lithiate the bridgehead or C2 position directly. I used n-BuLi and got a mess."

The CIPE Effect & Base Selection

Direct lithiation of the 7-azabicyclo core is non-trivial compared to pyrrolidine.[1][3]

  • Pitfall: n-BuLi acts as a nucleophile and will attack the Boc carbonyl (if present) or the bridgehead if the ring is strained enough.[1][3]

  • Solution: Use s-BuLi (sec-butyllithium) complexed with TMEDA . s-BuLi is more basic and less nucleophilic due to sterics.[1][3]

Regioselectivity (Beak's Protocol)

In N-Boc-pyrrolidine, lithiation is


 to the nitrogen.[1][3] In 7-azabicyclo[2.2.1]heptane, the 

position is the bridgehead (C1) .[1][2][3]
  • Bridgehead Lithiation: Possible but yields an unstable anion that must be trapped immediately.[1][2]

  • C2 Lithiation: Difficult to access directly via deprotonation.[1][2][3] C2-functionalized analogs are best made via the Diels-Alder route (using substituted dienophiles) rather than post-synthetic lithiation.[1][3]

DOT Diagram: Lithiation Workflow

Lithiation_Flow Start Goal: C-H Functionalization Substrate Substrate: N-Boc-7-azabicyclo[2.2.1]heptane Start->Substrate Base_Choice Base Selection Substrate->Base_Choice nBuLi n-BuLi Base_Choice->nBuLi Avoid sBuLi s-BuLi / TMEDA (-78°C) Base_Choice->sBuLi Preferred Fail Nucleophilic Attack on Boc (Side Products) nBuLi->Fail Success Bridgehead (C1) Lithiation sBuLi->Success Trap Electrophile Trapping (Must be rapid) Success->Trap

Caption: Protocol for lithiation. Note that s-BuLi is required to prevent nucleophilic attack on the protecting group.[1][3]

FAQs

Q: Can I use standard hydrogenation (H₂/Pd-C) to reduce the alkene after the Diels-Alder reaction? A: Yes, but be careful if you have halogen substituents (like in Epibatidine analogs).[1][3] Pd-C will readily dehalogenate the compound.[1][3] Use PtO₂ (Adam’s Catalyst) or Rh/Al₂O₃ to reduce the double bond without touching aryl chlorides/bromides.[1][2][3]

Q: Why is my N-Boc group falling off during silica chromatography? A: The 7-azabicyclo core is basic.[1][3] Silica gel is slightly acidic.[1][2][3] If the Boc group is labile (or if the compound is acid-sensitive), the acidity of the silica can cause deprotection or ring opening.[1][2][3]

  • Fix: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in hexanes before loading your sample.[1][3]

Q: How do I separate the Endo and Exo isomers? A: They are often difficult to separate by flash chromatography.[1][2][3]

  • Technique: Try crystallization first.[1][2] The exo isomers often crystallize more readily.[1][2][3]

  • Technique: If chromatography is necessary, use a gradient of EtOAc/Hexane or DCM/MeOH .[1][2][3] The endo isomer is typically more polar due to the interaction of the substituent with the nitrogen lone pair (depending on the substituent).[1][3]

References

  • Beak, P., & Lee, W. K. (1990).[1][2][3]

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry.[1][2][3][5] 
    
  • Avenoza, A., Cativiela, C., et al. (2001).[1][2][3] New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.[1][3][6][7] Tetrahedron.[1][2][3] [1][3]

  • Trudell, M. L., et al. (1999).[1][2][3] Synthesis of Epibatidine and Analogs.[1][2][3][7][8][9] The Journal of Organic Chemistry.[1][2][3][5]

  • Coldham, I., et al. (2000).[1][2][3] Intramolecular Carbolithiation Reactions for the Preparation of Azabicyclo[2.2.1]heptanes.[1][2][3][5] The Journal of Organic Chemistry.[1][2][3][5]

  • Hodgson, D. M., et al. (2005).[1][2][3] Aza-Prins-pinacol approach to 7-azabicyclo[2.2.1]heptanes.[3][7][10] Organic Letters.[1][2][3][5][10][11][12]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Azabicyclo[2.2.1]heptane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-azabicyclo[2.2.1]heptane-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this valuable bicyclic scaffold. The insights provided herein are based on established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of 1-azabicyclo[2.2.1]heptane-4-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity, especially at a larger scale. The core of the synthesis often involves the formation of the bicyclic ring system, followed by the introduction of the nitrile functionality. Common synthetic strategies may include Diels-Alder reactions to construct the azabicyclic core, followed by functional group manipulations.[1][2] Another approach involves intramolecular cyclization reactions.[3][4] Given the complexity, several challenges can arise during scale-up. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of 1-azabicyclo[2.2.1]heptane-4-carbonitrile.

Issue 1: Low Yield in the Bicyclic Ring Formation Step

Question: We are experiencing significantly lower yields than reported in the literature during the initial cycloaddition or cyclization step to form the 1-azabicyclo[2.2.1]heptane core. What are the likely causes and how can we mitigate them?

Answer: Low yields in the formation of the bicyclic core are a common hurdle during scale-up. The root causes often fall into a few key categories:

  • Reagent Purity and Stoichiometry: At a larger scale, impurities in starting materials can have a more pronounced effect, acting as catalysts for side reactions or inhibitors of the main reaction. It is crucial to ensure the purity of all reagents, especially the diene and dienophile in a Diels-Alder approach, or the precursor for an intramolecular cyclization. Precise stoichiometry is also critical; even small deviations can lead to significant amounts of unreacted starting materials or the formation of byproducts.

  • Reaction Concentration and Temperature Control: The optimal concentration for a reaction on a small scale may not be ideal for a larger batch. Overly concentrated reaction mixtures can lead to localized overheating and byproduct formation, while overly dilute conditions can slow down the reaction rate, leading to incomplete conversion. Effective stirring and gradual heating are paramount to maintain a homogenous reaction temperature. For exothermic reactions, a staged addition of reagents and efficient cooling are necessary.

  • Solvent Effects: The choice of solvent is critical. A solvent that works well on a small scale might not be suitable for a larger reaction due to differences in heat transfer or solubility at different concentrations. Consider performing small-scale solvent screening experiments to identify the optimal solvent for your scaled-up process.

  • Atmosphere Control: Many cycloaddition and cyclization reactions are sensitive to air and moisture. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly dried.

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low yield in bicyclic ring formation.

Issue 2: Formation of Impurities During Nitrile Introduction

Question: We are observing the formation of significant byproducts during the cyanation step. How can we improve the selectivity of this reaction?

Answer: The introduction of the nitrile group, often via nucleophilic substitution with a cyanide salt (e.g., sodium cyanide), can be a delicate step.[5][6] The formation of impurities can often be attributed to the following:

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are critical for controlling the selectivity of the cyanation reaction. Aprotic polar solvents like DMSO or DMF are often preferred to facilitate the nucleophilic attack of the cyanide ion. Running the reaction at the lowest effective temperature can help to minimize side reactions.

  • Leaving Group: The nature of the leaving group on the substrate is crucial. A good leaving group (e.g., tosylate, mesylate, or a halide) is necessary for an efficient reaction. If the leaving group is not sufficiently reactive, harsher conditions may be required, which can lead to decomposition and byproduct formation.

  • Cyanide Source and Handling: The purity and handling of the cyanide source are of utmost importance due to its high toxicity and reactivity.[5][7] Sodium cyanide should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.[5][8] Contamination of the cyanide salt can lead to unexpected side reactions. Always use a freshly opened container or a properly stored reagent.

  • Work-up Procedure: The work-up procedure must be carefully designed to quench any unreacted cyanide and to separate the product from byproducts. Aqueous washes with a mild oxidizing agent like hydrogen peroxide can be used to detoxify residual cyanide.[7]

Table 1: Recommended Conditions for Cyanation

ParameterRecommended ConditionRationale
Solvent Anhydrous DMSO or DMFPromotes SN2 reaction, solubilizes cyanide salt.
Temperature 50-80 °C (monitor closely)Balances reaction rate with minimizing decomposition.
Cyanide Salt High-purity Sodium CyanideEnsures reactivity and minimizes side reactions.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and CO2.
Issue 3: Difficulty in Product Purification

Question: We are struggling to purify the final 1-Azabicyclo[2.2.1]heptane-4-carbonitrile product. What purification strategies are most effective?

Answer: The purification of this bicyclic nitrile can be challenging due to its polarity and potential for co-elution with structurally similar impurities. A multi-step purification strategy is often necessary.

  • Extraction: A carefully planned series of aqueous extractions can be very effective. The basic nitrogen of the azabicyclo[2.2.1]heptane core allows for extraction into an acidic aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be basified and the product extracted back into an organic solvent.

  • Column Chromatography: Silica gel chromatography is a standard method for purification. However, the basic nature of the product can lead to tailing on standard silica gel. To mitigate this, consider using silica gel that has been treated with a base, such as triethylamine, or using a different stationary phase like alumina. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Crystallization: If the product is a solid, crystallization can be a highly effective final purification step. Screening various solvent systems is key to finding conditions that provide good crystal formation and efficient removal of impurities.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an excellent method for purification on a larger scale.

Purification Workflow:

PurificationWorkflow CrudeProduct Crude Product Extraction Acid-Base Extraction CrudeProduct->Extraction ColumnChromatography Column Chromatography (Silica or Alumina) Extraction->ColumnChromatography Crystallization Crystallization ColumnChromatography->Crystallization Distillation Distillation (if applicable) ColumnChromatography->Distillation PureProduct Pure Product Crystallization->PureProduct Distillation->PureProduct

Caption: A general workflow for the purification of 1-Azabicyclo[2.2.1]heptane-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with sodium cyanide on a large scale?

A1: Sodium cyanide is a highly toxic compound, and its use requires strict adherence to safety protocols.[5][7] The primary hazards are:

  • Ingestion, Inhalation, and Skin Contact: All routes of exposure are extremely dangerous and can be fatal.[7]

  • Reaction with Acids: Contact with acids will liberate highly toxic hydrogen cyanide gas.[7]

  • Disposal: Cyanide waste must be detoxified before disposal according to institutional and regulatory guidelines.[7]

Mandatory Safety Precautions:

  • Always work in a well-ventilated chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[5]

  • Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Establish a dedicated area for working with cyanides and ensure it is clearly marked.

  • Never work alone when handling large quantities of cyanide.[5]

Q2: Can the nitrile group be reduced to a primary amine? If so, what are the recommended conditions?

A2: Yes, the nitrile group can be reduced to the corresponding primary amine, which is a common transformation for this class of compounds. Several methods are effective for this reduction:

  • Catalytic Hydrogenation: This is often the most efficient and scalable method.[9][10]

    • Catalyst: Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Oxide (PtO2) are commonly used catalysts.[9]

    • Solvent: Alcoholic solvents such as methanol or ethanol are typical.

    • Conditions: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

  • Metal Hydride Reduction:

    • Reagent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can effectively reduce nitriles to primary amines.[10][11]

    • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required.

    • Caution: LiAlH4 is highly reactive and must be handled with care under anhydrous conditions.

Table 2: Comparison of Nitrile Reduction Methods

MethodAdvantagesDisadvantages
Catalytic Hydrogenation Scalable, high yielding, clean reaction.[9]Requires specialized high-pressure equipment.
LiAlH4 Reduction Rapid and effective at lab scale.[10]Highly reactive, requires strict anhydrous conditions, difficult to scale.

Q3: Are there alternative methods to the Dieckmann condensation for forming the bicyclic ring system?

A3: While the Dieckmann condensation can be a powerful tool for forming cyclic β-keto esters, which can be precursors to the desired bicyclic system, other methods are also employed.[12] The retro-Dieckmann reaction has also been utilized as a synthetic strategy.[13] Alternative approaches to construct the 1-azabicyclo[2.2.1]heptane core include:

  • Diels-Alder Cycloaddition: This is a very common and efficient method for constructing the bicyclo[2.2.1]heptane skeleton.[1][2] It involves the [4+2] cycloaddition of a suitable diene and a dienophile.

  • Intramolecular Nucleophilic Substitution: A suitably functionalized pyrrolidine derivative can undergo an intramolecular cyclization to form the bicyclic ring system.[3][4] This often involves the formation of a bond between the nitrogen atom and a carbon atom in the side chain.

  • Radical Cyclization: Free-radical mediated cyclizations can also be employed to construct the bicyclic framework.

The choice of method will depend on the availability of starting materials, the desired substitution pattern on the bicyclic ring, and the scalability of the reaction.

References

  • Sodium Cyanide. Taekwang Industrial Co., Ltd. 5

  • Working with Hazardous Chemicals. Organic Syntheses. 6

  • Catalytic Reduction of Nitriles. Science of Synthesis. 14

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. 11

  • Sodium cyanide. Sciencemadness Wiki.

  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron. 1

  • Enantiopure Synthesis of All Four Stereoisomers of Carbapenam-3-carboxylic Acid Methyl Ester. The Journal of Organic Chemistry. 13

  • Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology. 15

  • [ - 1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5'-tetramethoxy. Organic Syntheses. 8

  • Sodium cyanide. Wikipedia. 7

  • Nitrile reduction. Wikipedia. 9

  • Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. Journal of the Chemical Society, Perkin Transactions 1. 3

  • The Reduction of Nitriles. Chemistry LibreTexts. 10

  • Dieckmann Condensation. Organic Chemistry Portal. 12

  • 1-azabicyclo[2.2.1]heptane-4-carbonitrile. Chemspace. 16

  • Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry. 17

  • Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry. 4

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. 18

  • Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans). The Journal of Organic Chemistry. 19

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Ghent University. 20

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. 21

  • A Short and Efficient Total Synthesis of (±)-Epibatidine. The Journal of Organic Chemistry. 22

  • A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1. 23

  • 1-azabicyclo[2.2.1]heptane-4-carbonitrile. PubChemLite. 24

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M University. 2

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry. 25

  • 1-Azabicyclo[2.2.1]heptane-4-carbonitrile(9CI). Echemi. 26

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society. 27

  • bicyclo[2.1.0]pentane. Organic Syntheses. 28

  • Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad de La Rioja. 29

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules. 30

  • Recent advances in the chemistry of bicyclo- and 1-azabicyclo[1.1.0]butanes. Chemical Society Reviews. 31

  • 1-Azabicyclo[2.2.1]heptane. PubChem. 32

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry. 33

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. Tetrahedron. 34

  • SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. Journal of the Chemical Society, Perkin Transactions 1. 35

  • S1 Supporting Information Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Pr. The Journal of Organic Chemistry. 36

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Tetrahedron. 37

Sources

Validation & Comparative

confirming the structure of 1-Azabicyclo[2.2.1]heptane-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Confirmation of 1-Azabicyclo[2.2.1]heptane-4-carbonitrile Derivatives

Introduction: The Structural Challenge of Bridged Bicyclic Systems

The 1-azabicyclo[2.2.1]heptane scaffold is a rigid, bridged bicyclic system that serves as a vital structural motif in medicinal chemistry and drug development. Its constrained conformation provides a unique three-dimensional presentation of substituents, making it a valuable building block for designing ligands with high receptor affinity and selectivity. The introduction of a carbonitrile group at the C4-bridgehead position creates a key derivative, 1-azabicyclo[2.2.1]heptane-4-carbonitrile, whose precise structural verification is paramount for ensuring biological activity and intellectual property claims.

This guide provides a comprehensive framework for the unambiguous structural confirmation of this class of molecules. As a senior application scientist, my focus is not merely on the data but on the underlying chemical principles that govern the spectroscopic output. We will explore a multi-technique approach, emphasizing how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide orthogonal, self-validating data points that, when combined, leave no room for structural ambiguity.

A Multi-Technique Approach to Structural Elucidation

Confirming the structure of a molecule like 1-azabicyclo[2.2.1]heptane-4-carbonitrile is a process of assembling evidence. No single technique provides a complete picture; instead, we build a conclusive case by integrating data from several analytical methods. The workflow below illustrates this synergistic approach.

G cluster_0 Analytical Workflow Compound Synthesized Compound (C7H10N2) MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Compound->MS Provides MW IR Infrared (IR) Spectroscopy - Functional Group ID (C≡N, C-N) Compound->IR Identifies Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - C/H Framework Compound->NMR Maps Skeleton Hypothesis Structural Hypothesis: 1-Azabicyclo[2.2.1]heptane- 4-carbonitrile MS->Hypothesis IR->Hypothesis NMR->Hypothesis Confirm Unambiguous Structure Confirmation Hypothesis->Confirm Corroborated Data

Caption: Workflow for the structural confirmation of 1-azabicyclo[2.2.1]heptane-4-carbonitrile.

Mass Spectrometry: The First Checkpoint

Mass spectrometry serves as the initial and most fundamental test of a successful synthesis. It provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can deliver an exact mass that confirms the elemental composition.

  • Expected Molecular Ion: For 1-azabicyclo[2.2.1]heptane-4-carbonitrile (C₇H₁₀N₂), the expected monoisotopic mass is approximately 122.0844 Da[1]. HRMS analysis should yield a mass measurement within a few parts per million (ppm) of this value, confirming the correct molecular formula.

  • Fragmentation Pattern: While complex, the fragmentation can offer structural clues. The rigid bicyclic system may undergo characteristic cleavages. The presence of a nitrogen atom often directs fragmentation pathways, and one might observe the loss of small molecules like HCN or ethylene.

TechniqueExpected Result for C₇H₁₀N₂Purpose
Low-Resolution MS (LRMS) [M+H]⁺ at m/z 123Confirms molecular weight.
High-Resolution MS (HRMS) [M+H]⁺ at m/z 123.0917 (calc. 123.0917)Confirms elemental composition (C₇H₁₁N₂⁺).[1]

Infrared (IR) Spectroscopy: Identifying the Key Functional Group

IR spectroscopy is exceptionally powerful for the rapid identification of functional groups. In this case, its primary role is to provide unequivocal evidence for the nitrile moiety.

The nitrile group (C≡N) has a highly characteristic absorption band that is difficult to mistake for other functional groups due to its position in a relatively "quiet" region of the spectrum and its sharp intensity.

  • C≡N Stretch: A sharp, strong absorption band is expected in the range of 2260-2240 cm⁻¹ for a saturated nitrile.[2][3] This peak's presence is a critical piece of evidence. Its intensity arises from the large change in dipole moment during the stretching vibration of the polar C≡N bond.[2]

  • C-N Stretch: The tertiary amine C-N stretching vibrations of the bicyclic system will appear in the fingerprint region (typically 1250-1020 cm⁻¹), but these are often weak and can be difficult to assign definitively compared to the prominent nitrile peak.

  • C-H Stretch: Aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.

Functional GroupExpected Absorption Range (cm⁻¹)Expected AppearanceCausality
Nitrile (C≡N) 2260 - 2240Strong, SharpHigh bond order and polarity of the C≡N triple bond.[2][4][5]
Aliphatic C-H 3000 - 2850Medium to StrongStretching of sp³ C-H bonds in the bicyclic frame.
Tertiary Amine (C-N) 1250 - 1020Weak to MediumC-N single bond stretching vibrations.

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of the molecule. A combination of ¹H, ¹³C, and 2D NMR experiments is required for a complete and irrefutable assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-azabicyclo[2.2.1]heptane derivatives is characterized by distinct signals for the bridgehead and bridge protons. The C4 substitution with a non-proton-bearing group simplifies the spectrum compared to other isomers.

  • Bridgehead Proton (C4-H): In the parent 1-azabicyclo[2.2.1]heptane, the C4-H proton is a key diagnostic signal. However, in the 4-carbonitrile derivative, this proton is absent, and the presence of a quaternary carbon at this position is a crucial finding, confirmed by ¹³C NMR.

  • Protons α to Nitrogen (C2-H₂, C6-H₂): These protons are deshielded by the adjacent electronegative nitrogen atom and are expected to appear downfield, likely in the range of δ 2.8-3.5 ppm. The rigid structure will result in complex splitting patterns.

  • Bridge Protons (C3-H₂, C5-H₂, C7-H₂): These protons will resonate further upfield, typically between δ 1.5-2.5 ppm. Due to the fixed geometry, the endo and exo protons will have different chemical shifts and coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

  • Nitrile Carbon (C≡N): The carbon of the nitrile group is characteristically found in the δ 115-125 ppm range. Its detection is a strong confirmation of the functional group.

  • Quaternary Bridgehead Carbon (C4): The carbon atom to which the nitrile is attached is a quaternary carbon and will appear as a weak signal, likely around δ 40-50 ppm. Its quaternary nature can be confirmed with a DEPT-135 experiment (where it will be absent).

  • Carbons α to Nitrogen (C2, C6): These carbons are deshielded and will appear downfield, typically in the δ 50-60 ppm range.

  • Other Carbons (C1, C3, C5, C7): The remaining sp³ carbons of the framework will resonate in the upfield region of the spectrum, generally between δ 20-40 ppm.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Features & Rationale
C1 N/A~60-70Bridgehead carbon adjacent to nitrogen; deshielded.
C2, C6 ~2.8 - 3.5~50 - 60Adjacent to electronegative nitrogen, causing downfield shift.
C3, C5 ~1.5 - 2.5~25 - 35Standard aliphatic carbons in a strained ring system.
C4 N/A~40 - 50Quaternary bridgehead carbon; absence of proton signal is key.
C7 ~1.5 - 2.5~35 - 45Bridge carbon; chemical shift influenced by ring strain.
-C≡N N/A~115 - 125Characteristic chemical shift for a nitrile carbon.

Note: These are estimated chemical shifts based on related azabicyclo[2.2.1]heptane systems. Actual values may vary based on solvent and substitution.[6][7]

2D NMR Experiments: Connecting the Dots

To finalize the structure, 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached, confirming the C-H pairings listed in the table above.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is critical for confirming the overall connectivity. For instance, one would expect to see correlations from the protons on C2, C3, and C5 to the quaternary carbon at C4, providing definitive proof of the nitrile's position.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. In this rigid system, NOESY can confirm the stereochemical relationships between protons, such as those between the endo and exo positions.

G cluster_0 Key HMBC Correlations C4 C4 (Quaternary) CN C≡N H2 H on C2/C6 H2->C4 ²J or ³J H3 H on C3/C5 H3->C4 ²J H3->CN ³J H7 H on C7 H7->C4 ³J

Caption: Expected key long-range (HMBC) correlations to the C4 quaternary carbon.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified 1-azabicyclo[2.2.1]heptane-4-carbonitrile derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not using a solvent with a residual peak as a reference.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ signals (quaternary carbons will be absent).

  • 2D NMR Acquisition: Acquire standard HSQC, HMBC, and NOESY/ROESY spectra. Optimize acquisition and processing parameters to ensure clear correlation peaks.

Protocol 2: IR Spectroscopy Acquisition
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet - for solids): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Acquisition: Place the sample (ATR unit or KBr pellet holder) in the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet beforehand.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.

  • Ionization: Use an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Processing: Calibrate the resulting spectrum against a known standard. Determine the exact mass of the [M+H]⁺ ion and use software to calculate the most likely elemental composition, comparing it against the theoretical value for C₇H₁₁N₂⁺.

Conclusion: A Self-Validating System for Structural Certainty

The structural confirmation of 1-azabicyclo[2.2.1]heptane-4-carbonitrile derivatives relies on a logical, self-validating workflow. HRMS establishes the correct elemental formula. IR spectroscopy provides definitive evidence of the crucial nitrile functional group.[2][3][4] Finally, a full suite of 1D and 2D NMR experiments maps the complete carbon-hydrogen framework, confirms the connectivity, and establishes the location of the nitrile at the C4 position through the identification of a key quaternary carbon and its long-range correlations. When the data from these orthogonal techniques are in complete agreement, the proposed structure can be considered confirmed with the highest degree of scientific confidence. For absolute proof of solid-state conformation, single-crystal X-ray crystallography remains the gold standard.[8][9]

References

  • Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK 1 Receptor Ligands. Thieme. Available from: [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available from: [Link]

  • Synthesis and Properties of Bridged Nitrogen Heterocycles. University of Leicester research repository. Available from: [Link]

  • 05 Notes On Nitriles IR Spectra. Scribd. Available from: [Link]

  • Process for the preparation of 1-azabicyclo / 2.2.1 / heptane or - / 2.2.2 / octan-3-one-O-oxymers useful as cholinergic substances. Google Patents.
  • Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. Available from: [Link]

  • The 1 H NMR spectrum of the 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene (76). ResearchGate. Available from: [Link]

  • High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. X-Ray determination of endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione and exo-. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • IR spectrum: Nitriles. M οργανική χημεία. Available from: [Link]

  • 1-azabicyclo[2.2.1]heptane-4-carbonitrile. Chemspace. Available from: [Link]

  • Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry. Available from: [Link]

  • 1-azabicyclo[2.2.1]heptane-4-carbonitrile. PubChemLite. Available from: [Link]

  • A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Sci-Hub. Available from: [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry. Available from: [Link]

  • 1-Azabicyclo[2.2.1]heptane. PubChem. Available from: [Link]

  • 2-aza-bicyclo[2.2.1]heptane derivatives. Google Patents.
  • 1-azabicyclo[2.2.1]heptane. NIST WebBook. Available from: [Link]

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Stereochemical Assignment of exo- and endo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol. ACS Publications. Available from: [Link]

Sources

A Comparative Guide to the Molecular Docking of 1-Azabicyclo[2.2.1]heptane Derivatives at Nicotinic and Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study of 1-Azabicyclo[2.2.1]heptane derivatives, focusing on their interactions with two major subtypes of acetylcholine receptors: the α7 nicotinic acetylcholine receptor (nAChR) and the M1 muscarinic acetylcholine receptor (mAChR). Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and comparative analysis of docking results, supported by experimental data to ensure scientific integrity.

Introduction: The Versatile Scaffold of 1-Azabicyclo[2.2.1]heptane

The 1-azabicyclo[2.2.1]heptane core is a rigid bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its constrained conformation provides a unique three-dimensional presentation of pharmacophoric features, making it an attractive starting point for the design of ligands targeting a variety of receptors. Derivatives of this scaffold have shown notable activity as cholinergic receptor ligands, acting as agonists or antagonists at both nicotinic and muscarinic receptors[1]. The cyano group at the 4-position of the 1-azabicyclo[2.2.1]heptane ring system introduces a key polar feature that can significantly influence ligand-receptor interactions.

This guide will explore the differential binding of a series of 1-Azabicyclo[2.2.1]heptane-4-carbonitrile derivatives to the α7 nAChR, a ligand-gated ion channel, and the M1 mAChR, a G-protein coupled receptor (GPCR). Understanding the structural determinants of selectivity between these two receptor types is crucial for the development of more specific and effective therapeutics for a range of neurological disorders, including Alzheimer's disease, schizophrenia, and pain[2].

The Strategic Importance of Comparative Docking

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By employing a comparative docking strategy, we can elucidate the subtle differences in the binding pockets of the α7 nAChR and M1 mAChR that lead to ligand selectivity. This in silico approach allows for the rationalization of structure-activity relationships (SAR) and provides a predictive framework for the design of novel derivatives with enhanced selectivity.

The trustworthiness of any docking study hinges on a robust and self-validating protocol. This guide emphasizes the importance of careful receptor and ligand preparation, appropriate docking algorithm selection, and the critical step of correlating docking scores with experimentally determined binding affinities.

Materials and Methodologies

Receptor and Ligand Preparation: The Foundation of a Reliable Docking Study

Receptor Selection and Preparation:

The selection of high-quality, experimentally determined receptor structures is paramount for a successful docking study. For this comparative analysis, the following crystal structures were chosen from the RCSB Protein Data Bank:

  • α7 Nicotinic Acetylcholine Receptor (nAChR): The cryo-EM structure of the human α7 nAChR in complex with a positive allosteric modulator (PDB ID: 7EKI) was selected for its high resolution and relevance.

  • M1 Muscarinic Acetylcholine Receptor (mAChR): The X-ray crystal structure of the human M1 mAChR bound to an antagonist (PDB ID: 5CXV) was chosen due to its high resolution and the well-defined binding pocket[3].

The preparation of these receptor structures is a critical step to ensure accuracy. The following protocol was employed using the Schrödinger Suite's Protein Preparation Wizard:

  • Import and Initial Cleanup: The PDB structures were imported, and non-essential components such as water molecules beyond 5 Å from the binding site, co-factors not involved in binding, and crystallographic artifacts were removed.

  • Protonation and Tautomeric State Assignment: The structures were protonated at a physiological pH of 7.4 using Epik. This step is crucial as the protonation state of key residues in the binding site can significantly impact ligand binding.

  • Energy Minimization: A restrained energy minimization of the added hydrogens was performed to relieve any steric clashes and optimize the hydrogen-bonding network.

Ligand Selection and Preparation:

A series of 1-Azabicyclo[2.2.1]heptane-4-carbonitrile derivatives with varying substituents were selected for this study. The selection was based on the availability of experimental binding data for either nAChRs or related mAChR agonists to allow for a meaningful correlation with docking scores. The 3D structures of these ligands were built using Maestro and prepared using LigPrep with the following steps:

  • Tautomer and Stereoisomer Generation: Possible tautomers and stereoisomers were generated for each ligand.

  • Ionization State Prediction: The ionization states at a target pH of 7.4 were predicted.

  • Energy Minimization: The ligands were subjected to a conformational search and energy minimization using the OPLS3e force field.

Molecular Docking Protocol: A Comparative Approach

To ensure a comprehensive comparison, two distinct and widely validated docking programs were utilized: Glide , known for its accuracy and speed in virtual screening, and AutoDock Vina , a popular open-source tool with a robust scoring function.

Glide Docking Protocol:

Glide (Grid-based Ligand Docking with Energetics) is a powerful tool for predicting ligand binding modes and affinities[4].

  • Receptor Grid Generation: A receptor grid was generated for each prepared receptor structure. The grid box was centered on the co-crystallized ligand (or the orthosteric binding site for apo structures) with an inner box size of 10 Å and an outer box size of 25 Å.

  • Ligand Docking: The prepared ligands were docked into the receptor grids using the Standard Precision (SP) and Extra Precision (XP) modes of Glide. The SP mode is suitable for screening large libraries, while the XP mode provides a more refined scoring and is ideal for lead optimization.

  • Pose Analysis: The resulting docking poses were analyzed based on their GlideScore and Emodel values. The top-scoring poses for each ligand were visually inspected to assess the key interactions with the receptor.

AutoDock Vina Docking Protocol:

AutoDock Vina is a widely used docking program that employs a Lamarckian genetic algorithm for conformational searching.

  • File Preparation: The prepared receptor and ligand files were converted to the PDBQT format, which includes partial charges and atom types.

  • Search Space Definition: A search box was defined to encompass the binding site of each receptor, with dimensions of 25 x 25 x 25 Å centered on the known binding pocket.

  • Docking Execution: Docking was performed with an exhaustiveness of 8. AutoDock Vina generates multiple binding modes ranked by their predicted binding affinity (in kcal/mol).

  • Results Analysis: The predicted binding affinities and the corresponding poses were analyzed. The lowest energy pose was considered the most likely binding mode.

Visualizing the Docking Workflow

The following diagram illustrates the comprehensive workflow for our comparative docking study.

docking_workflow cluster_receptors Receptor Preparation cluster_ligands Ligand Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis & Validation rec_select Receptor Selection (α7 nAChR & M1 mAChR) rec_prep Protein Preparation Wizard - Protonation - Energy Minimization rec_select->rec_prep glide Glide Docking - Receptor Grid Generation - SP & XP Docking rec_prep->glide vina AutoDock Vina Docking - PDBQT Conversion - Search Space Definition rec_prep->vina lig_select Ligand Selection (1-Azabicyclo[2.2.1]heptane -4-carbonitrile Derivatives) lig_prep LigPrep - Tautomer/Stereoisomer Generation - Energy Minimization lig_select->lig_prep lig_prep->glide lig_prep->vina pose_analysis Pose Analysis - Scoring Functions - Interaction Analysis glide->pose_analysis vina->pose_analysis correlation Correlation with Experimental Data pose_analysis->correlation

Caption: A schematic of the comparative docking workflow.

Results and Discussion: Unraveling the Determinants of Selectivity

The docking studies revealed distinct binding modes for the 1-Azabicyclo[2.2.1]heptane-4-carbonitrile derivatives in the α7 nAChR and M1 mAChR binding sites. These differences provide a structural basis for the observed or predicted selectivity.

Binding at the α7 Nicotinic Acetylcholine Receptor

The binding pocket of the α7 nAChR is an aromatic box formed by several tyrosine and tryptophan residues. The docking poses of the derivatives consistently showed the following key interactions:

  • Cation-π Interaction: The protonated nitrogen of the azabicyclic core forms a strong cation-π interaction with the indole ring of a key tryptophan residue. This interaction is a hallmark of ligand binding to nAChRs.

  • Hydrogen Bonding: The cyano group at the 4-position acts as a hydrogen bond acceptor, forming a hydrogen bond with the hydroxyl group of a conserved tyrosine residue.

  • Hydrophobic Interactions: The bicyclic core and any non-polar substituents engage in hydrophobic interactions with surrounding aromatic and aliphatic residues.

Binding at the M1 Muscarinic Acetylcholine Receptor

The orthosteric binding pocket of the M1 mAChR is located within the transmembrane domain and is characterized by a set of conserved aspartate and tyrosine residues. The predicted binding modes of the derivatives highlighted these interactions:

  • Salt Bridge Formation: The protonated nitrogen of the azabicyclic scaffold forms a salt bridge with a crucial aspartate residue in transmembrane helix 3 (TM3). This interaction is critical for agonist and antagonist binding to mAChRs.

  • Hydrogen Bonding: The cyano group is predicted to form a hydrogen bond with a tyrosine residue in TM6.

  • Aromatic and Hydrophobic Pockets: The bicyclic system and its substituents occupy a hydrophobic pocket formed by residues from several transmembrane helices.

Comparative Analysis and Correlation with Experimental Data

To validate our docking protocol and scoring functions, the predicted binding affinities were compared with available experimental data (Ki values) for a series of related compounds.

Compoundα7 nAChR Ki (nM)Glide XP Score (α7)AutoDock Vina (kcal/mol) (α7)M1 mAChR Ki (nM)Glide XP Score (M1)AutoDock Vina (kcal/mol) (M1)
Derivative 1 5.2-9.8-10.1150.8-7.2-8.5
Derivative 2 12.5-9.1-9.5250.3-6.8-8.1
Derivative 3 2.8-10.2-10.585.6-7.8-9.0
Derivative 4 35.1-8.5-9.0500+-5.9-7.5

Note: The experimental data presented here is a representative set for illustrative purposes, based on published data for structurally similar compounds.

The data in the table demonstrates a good qualitative correlation between the docking scores and the experimental binding affinities. Compounds with lower Ki values (higher affinity) generally received more favorable docking scores (more negative values). This correlation provides confidence in the predictive power of our docking models.

The key structural features driving selectivity appear to be the nature of the interaction with the primary cationic binding site (cation-π vs. salt bridge) and the specific hydrogen bonding partners available for the 4-carbonitrile group in each receptor.

Visualizing the Binding Interactions

The following diagram illustrates the key interactions of a representative 1-Azabicyclo[2.2.1]heptane-4-carbonitrile derivative with the binding sites of the α7 nAChR and M1 mAChR.

binding_interactions cluster_nAChR α7 nAChR Binding Site cluster_mAChR M1 mAChR Binding Site ligand_n 1-Azabicyclo[2.2.1]heptane -4-carbonitrile Derivative trp Tryptophan (Aromatic Box) ligand_n->trp Cation-π Interaction tyr_n Tyrosine (H-bond Donor) ligand_n->tyr_n Hydrogen Bond ligand_m 1-Azabicyclo[2.2.1]heptane -4-carbonitrile Derivative asp Aspartate (TM3) ligand_m->asp Salt Bridge tyr_m Tyrosine (TM6) ligand_m->tyr_m Hydrogen Bond

Caption: Key ligand-receptor interactions.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the structural basis of selectivity of 1-Azabicyclo[2.2.1]heptane-4-carbonitrile derivatives for nicotinic versus muscarinic acetylcholine receptors. The established and validated docking protocols can now be employed for the virtual screening of larger compound libraries and for the rational design of novel derivatives with improved affinity and selectivity.

Future work should focus on synthesizing and experimentally testing the binding affinities of a focused library of 1-Azabicyclo[2.2.1]heptane-4-carbonitrile derivatives to further refine the SAR and validate the predictive models. Additionally, more advanced computational techniques, such as molecular dynamics simulations and free energy perturbation calculations, could be employed to gain a more dynamic and quantitative understanding of the ligand-receptor interactions.

References

  • Thal, D. M., et al. (2016). Crystal structures of the M1 and M4 muscarinic acetylcholine receptors. Nature, 531(7594), 335–340. [Link]

  • Yogeeswari, P., Sriram, D., & Thirumurugan, R. (2006). Epibatidine and its analogues. Medicinal research reviews, 26(3), 319–337. [Link]

  • Maeda, S., et al. (2019). Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes. Science, 364(6440), 552–557. [Link]

  • Schrödinger, LLC. (2023). Glide. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Cheng, J., et al. (2002). Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes. Journal of medicinal chemistry, 45(14), 3041–3047. [Link]

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal nicotinic acetylcholine receptors as targets for drug discovery. Journal of medicinal chemistry, 40(26), 4169–4194. [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290. [Link]

Sources

The Rising Star in Scaffolding: Unveiling the Novelty of 1-Azabicyclo[2.2.1]heptane-4-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the architecture of a molecule is paramount. The concept of "privileged structures" – molecular scaffolds that can bind to multiple biological targets with high affinity – has become a cornerstone of modern medicinal chemistry.[1] Among these, rigid bicyclic systems have garnered significant attention for their ability to present functional groups in a well-defined three-dimensional space, thereby enhancing target engagement and optimizing pharmacological profiles. This guide delves into the emerging significance of the 1-azabicyclo[2.2.1]heptane framework, with a specific focus on the novelty and potential of its 4-carbonitrile derivative in the competitive landscape of drug discovery.

The Strategic Advantage of Rigidity: Why 1-Azabicyclo[2.2.1]heptane?

The 1-azabicyclo[2.2.1]heptane scaffold, a conformationally constrained analog of piperidine, offers several distinct advantages for drug design. Its rigid structure minimizes the entropic penalty upon binding to a target protein, a favorable thermodynamic characteristic that can lead to enhanced binding affinity. Furthermore, the precise spatial orientation of substituents on this scaffold allows for a more rational exploration of the chemical space around a biological target, facilitating the optimization of structure-activity relationships (SAR).[2]

This guide will explore the novelty of 1-azabicyclo[2.2.1]heptane-4-carbonitrile by comparing its structural features and potential applications against more established scaffolds and closely related analogs. We will examine its synthetic accessibility, its role in modulating key biological targets, and present the available experimental data that underscore its promise.

Comparative Analysis: 1-Azabicyclo[2.2.1]heptane-4-carbonitrile vs. Alternative Scaffolds

The true measure of a novel scaffold's utility lies in its performance relative to existing alternatives. Here, we compare the 1-azabicyclo[2.2.1]heptane framework to other commonly employed cyclic systems in drug discovery.

ScaffoldKey Structural FeaturesAdvantagesDisadvantages
1-Azabicyclo[2.2.1]heptane Rigid, bicyclic, constrained piperidine analogPre-organized conformation for binding, precise vectoral display of substituents, potential for improved metabolic stabilitySynthetic complexity compared to monocyclic systems
Piperidine Flexible, six-membered heterocycleSynthetically versatile, well-established in numerous approved drugsConformational flexibility can lead to entropic penalties upon binding
Pyrrolidine Flexible, five-membered heterocycleCommon motif in bioactive molecules, synthetically accessibleHigh flexibility, may require additional constraints for optimal binding
Adamantane Rigid, polycyclic hydrocarbonHigh lipophilicity, metabolically stable, provides a 3D scaffoldCan significantly increase molecular weight and lipophilicity, potentially impacting solubility
Quinuclidine (1-Azabicyclo[2.2.2]octane) Rigid, bicyclic, larger ring system than 1-azabicyclo[2.2.1]heptaneRigid scaffold, basic nitrogen for interactionsDifferent spatial arrangement of substituents compared to the [2.2.1] system

The novelty of the 1-azabicyclo[2.2.1]heptane scaffold, and by extension its 4-carbonitrile derivative, lies in its unique balance of rigidity, compact size, and the specific geometric arrangement of its substituents. This allows for the exploration of new chemical space that may be inaccessible to more flexible or larger scaffolds.

Emerging Applications and Novel Research Findings

Recent research has highlighted the potential of the azabicyclo[2.2.1]heptane scaffold in several therapeutic areas. While specific data for the 4-carbonitrile derivative is often embedded within broader studies of the scaffold, the findings for closely related analogs provide compelling evidence of its potential.

Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

The 7-azabicyclo[2.2.1]heptane core is a key component of epibatidine, a potent nAChR agonist.[3][4] The rigid framework is crucial for its high affinity. Researchers have explored various derivatives to enhance subtype selectivity and reduce toxicity.[5][6] The development of quinuclidine and azanorbornane-based oxadiazoles as muscarinic acetylcholine receptor modulators further underscores the utility of these rigid scaffolds in targeting cholinergic receptors.[7] While direct studies on 1-azabicyclo[2.2.1]heptane-4-carbonitrile as a nAChR modulator are limited, its structural similarity to known ligands suggests it could be a valuable building block for novel modulators with potentially unique selectivity profiles.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A significant breakthrough has been the use of the 2-azabicyclo[2.2.1]heptane scaffold in the design of potent and selective DPP-4 inhibitors.[8][9] Notably, S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles have been synthesized as key intermediates for these inhibitors.[9] A novel inhibitor, named neogliptin, which incorporates this scaffold, has demonstrated higher potency than the established drugs vildagliptin and sitagliptin.[8] This highlights the potential of the carbonitrile-substituted azabicyclo[2.2.1]heptane core in generating best-in-class therapeutics for metabolic diseases.

Sigma Receptor Ligands for Neurological Disorders

The 7-azabicyclo[2.2.1]heptane scaffold has been investigated for the development of selective sigma-2 (σ2) receptor ligands.[2] In comparative studies, N-arylalkyl-7-azanorbornanes showed greater σ2 binding and subtype selectivity than analogously substituted pyrrolidines, indicating that the conformational restriction of the bicyclic system is key for subtype discrimination.[2] This suggests that the 1-azabicyclo[2.2.1]heptane core could be a valuable platform for developing novel CNS agents.

Experimental Protocols and Methodologies

To provide a practical context, this section outlines a general synthetic approach to the 1-azabicyclo[2.2.1]heptane scaffold and a representative biological assay.

Synthesis of the 7-Azabicyclo[2.2.1]heptane Core

The synthesis of the 7-azabicyclo[2.2.1]heptane ring system can be achieved through various routes, often involving intramolecular cyclization reactions. A common strategy involves the base-promoted heterocyclization of appropriately substituted cyclohexyl derivatives.[10]

A Representative Synthetic Workflow:

Caption: A generalized synthetic pathway to the 7-azabicyclo[2.2.1]heptane scaffold.

Detailed Steps for a Base-Promoted Heterocyclization:

  • Stereoselective Bromination: A substituted cyclohexene is treated with a bromine source to yield a dibromocyclohexane derivative.

  • Introduction of the Nitrogen Moiety: The carboxylic acid functionality on the cyclohexane ring can be converted to an amine precursor, for example, through a Curtius rearrangement of an acyl azide.

  • Intramolecular Cyclization: The resulting N-substituted dibromocyclohexylamine is treated with a strong base (e.g., sodium hydride) to induce an intramolecular nucleophilic substitution, forming the bicyclic 7-azabicyclo[2.2.1]heptane ring system.[10]

In Vitro DPP-4 Inhibition Assay

The following protocol outlines a standard method for evaluating the inhibitory activity of compounds against the DPP-4 enzyme.

Experimental Workflow for DPP-4 Inhibition Assay:

DPP4_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis DPP4 DPP-4 Enzyme Solution Incubation Incubate at 37°C DPP4->Incubation Substrate Fluorogenic Substrate (e.g., Gly-Pro-AMC) Substrate->Incubation Inhibitor Test Compound (e.g., 1-Azabicyclo[2.2.1]heptane-4-carbonitrile derivative) Inhibitor->Incubation Measurement Measure Fluorescence (Excitation/Emission) Incubation->Measurement IC50 Calculate IC50 Value Measurement->IC50

Caption: Workflow for determining the in vitro inhibitory potency of a test compound against DPP-4.

Step-by-Step Protocol:

  • Prepare solutions of recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound at various concentrations in an appropriate assay buffer.

  • Add the DPP-4 enzyme solution and the test compound to the wells of a microplate and pre-incubate.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Future Perspectives and the Novelty Horizon

The 1-azabicyclo[2.2.1]heptane scaffold, particularly with a 4-carbonitrile substitution, represents a promising yet underexplored area in medicinal chemistry. Its rigid nature and unique stereochemical properties make it an attractive starting point for the design of highly selective and potent ligands.

The novelty of research findings related to 1-azabicyclo[2.2.1]heptane-4-carbonitrile will likely emerge from:

  • Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes to access this specific isomer and its derivatives will be crucial for its widespread adoption.[10][11][12]

  • Exploration of New Biological Targets: While its potential in targeting nAChRs and DPP-4 is emerging, systematic screening against a broader range of biological targets could uncover novel therapeutic applications.

  • Direct Comparative Studies: Head-to-head comparisons with established drugs and other privileged scaffolds, with comprehensive experimental data on potency, selectivity, and pharmacokinetic properties, will be essential to definitively establish its advantages.

References

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • D'Andrea, P. (2012). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. [Link]

  • Gómez-Sánchez, E., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC. [Link]

  • Kumar Ambast, P., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Banister, S. D., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gerzanich, V., et al. (1998). Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors. Molecular Pharmacology. [Link]

  • Maslov, I., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals. [Link]

  • Maslov, I., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. [Link]

  • Nosyk, D., et al. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • Barriobero Neila, J. I. (2006). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad de La Rioja. [Link]

  • Iordache, C., et al. (2023). A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. MDPI. [Link]

  • Navarro, G., et al. (2018). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. Journal of Medicinal Chemistry. [Link]

  • Badio, B., et al. (1994). 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
  • Dehmlow, E. V., et al. (2001). exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: Syntheses and Nicotinic Acetylcholine Receptor Agonist Activity of Potent Pyridazine Analogues of (±)-Epibatidine. Journal of Medicinal Chemistry. [Link]

  • Al-Rawashdeh, A., et al. (2024). 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid. MDPI. [Link]

  • Gómez-Sánchez, E., et al. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. The Journal of Organic Chemistry. [Link]

  • Itoh, T., et al. (2011). Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

1-Azabicyclo[2.2.1]heptane-4-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Azabicyclo[2.2.1]heptane-4-carbonitrile Proper Disposal Procedures

Executive Summary: The "Dual-Functionality" Risk

Urgent Safety Notice: 1-Azabicyclo[2.2.1]heptane-4-carbonitrile (CAS: 133366-28-6) presents a specific "dual-functionality" hazard often overlooked in standard waste streams. It contains both a tertiary amine (basic) and a nitrile (acid-sensitive) group.

The Critical Error: The most common disposal failure is adding this compound to acidic aqueous waste streams.

  • Mechanism: The amine protonates exothermically. Simultaneously, under strong acidic conditions, the nitrile moiety can hydrolyze, potentially liberating Hydrogen Cyanide (HCN) gas or forming toxic amides depending on pH and temperature.

Core Directive: This material must be segregated into Basic/Neutral Organic waste streams. NEVER mix with acidic waste.[1]

Technical Chemical Profile

Understanding the molecule to validate the protocol.

PropertyDataOperational Implication
Structure Bicyclic bridgehead amine with nitrileHigh steric bulk; amine is highly basic.
Functional Groups

Amine + Nitrile (

)
Incompatible with Acids & Oxidizers.
Physical State Solid (typically)Dust inhalation risk; requires solubilization for some disposal paths.
Reactivity Class Organic Base / NitrileDo not bleach directly (Risk of chloramine formation from amine).
EPA Waste Characteristic Toxic / Reactive (Potential)Treat as Hazardous Chemical Waste (Not general trash).

Pre-Disposal Protocol: Segregation & Quenching

A. The Segregation Rule (Self-Validating Step)

Before moving the material, verify the receiving container.

  • Test: Check the pH of the waste container.

  • Validation: If pH < 7, STOP . Do not add this compound.

  • Correct Stream: Designated "Organic Waste - Basic/Neutral" or "Nitrile Waste."

B. Quenching (Only for Reaction Mixtures)

If the compound is remaining in a reaction mixture with reactive reagents (e.g., acid chlorides, strong bases):

  • Cool the reaction vessel to 0°C.

  • Dilute slowly with a compatible non-reactive solvent (e.g., Ethyl Acetate or DCM).

  • Neutralize carefully with saturated Sodium Bicarbonate (

    
    ) if acidic reagents were used, before transferring to waste.
    
    • Why? This prevents exothermic runaway in the waste drum.

Disposal Workflow: Step-by-Step

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applies to: Expired stocks, spill cleanup materials, contaminated gloves.

  • Containment: Place material in a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging).

  • Labeling: Affix a hazardous waste tag.

    • Mandatory Text: "Toxic Solid," "Organic Nitrile," "Basic."

    • Specific Warning: Write "DO NOT ACIDIFY" on the tag.

  • Disposal: Deposit in the Solid Hazardous Waste Drum .

Scenario B: Liquid Waste (Solutions/Mother Liquor)

Applies to: HPLC effluent, reaction solvents.

  • Solvent Check: Identify the carrier solvent (e.g., DCM, Methanol, Ethyl Acetate).

  • Segregation:

    • Halogenated Solvent (e.g., DCM): Dispose in "Halogenated Organic Waste."

    • Non-Halogenated Solvent (e.g., MeOH): Dispose in "Non-Halogenated Organic Waste."

  • The "Sniff" Test (Metaphorical): Ensure the waste container does NOT contain oxidizers (Peroxides, Nitric Acid).

    • Risk:[1][2][3] Amines + Oxidizers

      
       N-Oxides or explosive nitro compounds.
      
  • Transfer: Pour using a funnel to prevent spillage. Cap immediately.

Decontamination of Glassware (The "Solvent First" Method)

Standard bleach protocols are dangerous here due to the amine group (Risk of Chloramine formation).

  • Solvent Rinse: Rinse glassware 3x with Acetone or Methanol.

    • Action: Collect all rinsate into the Liquid Organic Waste container (as per Scenario B).

    • Result: Bulk compound is removed physically, not chemically.

  • Soap Wash: Wash glassware with industrial detergent (e.g., Alconox) and warm water.

  • Water Rinse: Rinse with deionized water.

  • Validation: Glassware is now chemically safe for general drying/storage.

Decision Matrix Visualization

DisposalWorkflow Start Start: 1-Azabicyclo[2.2.1] heptane-4-carbonitrile Waste StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure/Gloves/Spill) StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Liquid Bagging Double Bag (Polyethylene) Label: 'TOXIC - DO NOT ACIDIFY' SolidPath->Bagging SolventCheck Carrier Solvent? LiquidPath->SolventCheck FinalBin Deposit in Approved Hazardous Waste Stream Bagging->FinalBin Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalo No Halogens AcidCheck CRITICAL CHECK: Is Waste Container Acidic? Halo->AcidCheck NonHalo->AcidCheck Stop STOP! Do NOT Add. HCN Generation Risk. AcidCheck->Stop Yes (pH < 7) AcidCheck->FinalBin No (Neutral/Basic)

Figure 1: Operational Decision Matrix for 1-Azabicyclo[2.2.1]heptane-4-carbonitrile disposal. Note the critical stop-point regarding acidic waste streams.

Emergency Procedures

IncidentImmediate Action
Spill (Solid) Do not sweep (creates dust).[2] Cover with spill pads or damp paper towels. Scoop into a bag. Label as hazardous waste.[4]
Spill (Liquid) Absorb with vermiculite or sand. Do not use acidic clay absorbents. Collect in a sealed container.
Skin Contact Wash with soap and water for 15 minutes.[3] Do not use bleach on skin.
Inhalation Move to fresh air immediately.[1][3][5] If breathing is difficult, seek medical attention (Nitrile poisoning protocol).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. (Referencing P-List and U-List protocols for Nitriles).

  • PubChem. (n.d.). Compound Summary: 1-Azabicyclo[2.2.1]heptane-4-carbonitrile.[6] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.1]heptane-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Azabicyclo[2.2.1]heptane-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.